molecular formula C19H12N6OS2 B11041790 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanenitrile

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanenitrile

Cat. No.: B11041790
M. Wt: 404.5 g/mol
InChI Key: UNIVYWSQYVWLED-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXO-3-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)PROPYL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzimidazole core, a triazolobenzothiazole moiety, and a propyl cyanide group, making it a unique and multifaceted molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXO-3-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)PROPYL CYANIDE can be achieved through several synthetic routes:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXO-3-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)PROPYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-one derivatives, while reduction could produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXO-3-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)PROPYL CYANIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazolone: Shares the benzimidazole core but lacks the triazolobenzothiazole and propyl cyanide groups.

    Triazolobenzothiazole: Contains the triazolobenzothiazole moiety but does not have the benzimidazole core or propyl cyanide group.

    Propyl Cyanide Derivatives: Compounds with a propyl cyanide group but different heterocyclic cores.

Uniqueness

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXO-3-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)PROPYL CYANIDE is unique due to its combination of three distinct moieties: benzimidazole, triazolobenzothiazole, and propyl cyanide. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Properties

Molecular Formula

C19H12N6OS2

Molecular Weight

404.5 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)but-2-enenitrile

InChI

InChI=1S/C19H12N6OS2/c20-9-11(17-21-12-5-1-2-6-13(12)22-17)15(26)10-27-18-23-24-19-25(18)14-7-3-4-8-16(14)28-19/h1-8,26H,10H2,(H,21,22)/b15-11-

InChI Key

UNIVYWSQYVWLED-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/CSC3=NN=C4N3C5=CC=CC=C5S4)\O)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(CSC3=NN=C4N3C5=CC=CC=C5S4)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.